molecular formula C28H27F2N7O3 B12382435 5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine

5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine

Cat. No.: B12382435
M. Wt: 547.6 g/mol
InChI Key: IDQNCHCNBVCUHC-DEOSSOPVSA-N
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Description

5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core, a triazolopyridine moiety, and a difluoromethylpiperidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

One common synthetic route involves the use of enaminonitriles and benzohydrazides under microwave irradiation to form the triazolopyridine ring . The quinazoline core can be synthesized through a series of condensation reactions, and the final compound is obtained by coupling the intermediate products under specific reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogen atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to act as an inhibitor of certain kinases, while the quinazoline core can modulate receptor activity. The difluoromethylpiperidine group enhances the compound’s binding affinity and selectivity for its targets. The overall effect is the inhibition of specific signaling pathways, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and triazolopyridine-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

The uniqueness of 5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C28H27F2N7O3

Molecular Weight

547.6 g/mol

IUPAC Name

5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine

InChI

InChI=1S/C28H27F2N7O3/c1-17-10-18(4-5-22(17)39-19-6-9-37-25(13-19)32-16-34-37)35-27-26-21(31-15-33-27)11-20(38-3)12-23(26)40-24-7-8-36(2)14-28(24,29)30/h4-6,9-13,15-16,24H,7-8,14H2,1-3H3,(H,31,33,35)/t24-/m0/s1

InChI Key

IDQNCHCNBVCUHC-DEOSSOPVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)O[C@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5

Origin of Product

United States

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